![molecular formula C8H7ClN2O B1593428 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1020056-72-7](/img/structure/B1593428.png)
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C8H7ClN2O . It has a molecular weight of 182.61 . The compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string for 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is COc1cnc2[nH]ccc2c1Cl . This indicates that the compound contains a methoxy group (OCH3) and a chlorine atom attached to a pyrrolopyridine core.Physical And Chemical Properties Analysis
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its InChI key, a unique identifier for chemical substances, is VAHOYWJOMYELTR-UHFFFAOYSA-N .Scientific Research Applications
Chemical Research
“4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C8H7ClN2O and a molecular weight of 182.61 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Drug Discovery
This compound is used in the field of drug discovery. For instance, it has been used in the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells .
Cancer Research
Recent studies have shown that 1H-pyrrolo[2,3-b]pyridine analogues, which include “4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine”, have inhibitory activity against different cancer cell lines .
Structural Analysis
The experimental charge density distribution in “4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine” has been studied using high resolution X-ray diffraction data . This kind of structural analysis is crucial in understanding the properties of the compound and its potential applications.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions . These interactions could potentially influence its interaction with its targets.
Pharmacokinetics
Its molecular weight is 182.61 , which is within the range generally favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine’s action are currently unknown. As a unique chemical provided to early discovery researchers , its effects are likely under investigation.
Safety and Hazards
Future Directions
The future research directions for 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine and similar compounds could involve further exploration of their biological activities, particularly their potential as FGFR inhibitors . Their synthesis methods and chemical properties could also be studied in more detail.
properties
IUPAC Name |
4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHOYWJOMYELTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1Cl)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649808 | |
Record name | 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1020056-72-7 | |
Record name | 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.